molecular formula C21H24O10 B14775942 Catechin 3-O-alpha-L-rhamnopyranoside

Catechin 3-O-alpha-L-rhamnopyranoside

Cat. No.: B14775942
M. Wt: 436.4 g/mol
InChI Key: KYLFHITXPCWYAL-UHFFFAOYSA-N
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Description

Catechin 3-O-alpha-L-rhamnopyranoside is a natural flavonoid compound that can be isolated from the twigs of Artocarpus lakoocha . It belongs to the class of flavonoids known as flavanols, which are known for their antioxidant properties. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Catechin 3-O-alpha-L-rhamnopyranoside can be isolated from natural sources such as the twigs of Artocarpus lakoocha . The extraction process typically involves solvent extraction followed by purification steps such as column chromatography. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

Catechin 3-O-alpha-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Catechin 3-O-alpha-L-rhamnopyranoside has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural preservative. In biology, it is investigated for its anti-inflammatory and antimicrobial activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases . Additionally, it has applications in the food industry as a natural additive due to its health benefits.

Comparison with Similar Compounds

Catechin 3-O-alpha-L-rhamnopyranoside is similar to other flavonoid compounds such as quercetin 3-O-alpha-L-arabinopyranoside and (+)-afzelechin-3-O-alpha-L-rhamnopyranoside . it is unique due to its specific structure and the presence of the rhamnopyranoside moiety, which may contribute to its distinct biological activities and health benefits.

Properties

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3

InChI Key

KYLFHITXPCWYAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O

Origin of Product

United States

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